Ethyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate
Description
Overview of Pyrazolo[1,5-a]pyrazine Derivatives
Pyrazolo[1,5-a]pyrazine derivatives constitute a fundamental class of nitrogen-containing heterocyclic compounds that have garnered significant attention in contemporary medicinal chemistry research. These bicyclic structures feature a fused ring system combining pyrazole and pyrazine moieties, creating a rigid, planar framework with distinctive electronic properties. The pyrazolo[1,5-a]pyrazine scaffold represents a bioisosteric alternative to other heterocyclic systems, offering unique advantages in terms of metabolic stability and target selectivity. Recent synthetic advances have enabled the regiocontrolled preparation of these compounds through innovative methodologies, including four-step protocols involving commercially available pyrazoles as starting materials.
The structural diversity achievable within the pyrazolo[1,5-a]pyrazine family stems from the multiple positions available for functionalization, particularly at the 2, 4, 5, 6, and 7 positions of the fused ring system. This versatility has led to the development of numerous derivatives with varying substitution patterns, each contributing distinct pharmacological properties. The tetrahydro variants, such as 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazines, represent a particularly important subset due to their enhanced conformational flexibility and improved drug-like properties. These saturated derivatives often exhibit superior bioavailability and reduced toxicity profiles compared to their fully aromatic counterparts.
The electronic characteristics of pyrazolo[1,5-a]pyrazine derivatives are influenced by the electron-withdrawing nature of the nitrogen atoms within the heterocyclic framework. This electronic distribution creates favorable binding interactions with biological targets, particularly enzymes involved in nucleic acid metabolism and cellular signaling pathways. The planar geometry of the core structure facilitates pi-pi stacking interactions with aromatic amino acid residues in protein active sites, enhancing binding affinity and selectivity. Additionally, the presence of multiple hydrogen bond acceptor sites within the heterocyclic system provides opportunities for specific recognition by target proteins.
Significance of Ethyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate in Heterocyclic Chemistry
This compound occupies a position of considerable importance within the broader landscape of heterocyclic chemistry, serving as both a synthetic intermediate and a pharmacologically active compound in its own right. The compound's molecular formula, C9H11N3O3, encompasses a molecular weight of 209.2 grams per mole, positioning it within an optimal range for drug-like properties according to Lipinski's rule of five. The presence of the ethyl ester functionality at the 2-position provides a versatile handle for further chemical modifications, enabling the preparation of diverse derivatives through standard synthetic transformations.
The structural significance of this compound extends beyond its immediate chemical properties to encompass its role as a privileged scaffold in drug discovery programs. The 4-oxo substitution pattern creates a lactam-like functionality that enhances metabolic stability while providing additional hydrogen bonding capabilities. This structural feature has proven particularly valuable in the design of enzyme inhibitors, where the carbonyl oxygen can participate in crucial binding interactions with active site residues. The tetrahydro nature of the pyrazine ring introduces conformational flexibility that allows the molecule to adopt optimal binding conformations for different target proteins.
Recent structure-activity relationship studies have highlighted the critical importance of the carboxylate ester group in determining biological activity. The ethyl ester serves not only as a protecting group during synthesis but also influences the compound's pharmacokinetic properties, including membrane permeability and metabolic stability. The strategic positioning of this functional group at the 2-position enables efficient conjugation with the heterocyclic pi-system, potentially enhancing binding interactions through electronic effects. Furthermore, the ester functionality provides a convenient point for the attachment of additional pharmacophoric elements, enabling the development of hybrid molecules with enhanced therapeutic potential.
Historical Context and Discovery
The historical development of this compound can be traced to the broader evolution of pyrazole-containing heterocycles in medicinal chemistry, which began in earnest during the mid-20th century. The compound's emergence as a research target was catalyzed by the growing understanding of heterocyclic chemistry's role in pharmaceutical development and the recognition that fused ring systems often exhibit superior biological properties compared to their monocyclic counterparts. The systematic exploration of pyrazolo[1,5-a]pyrazine derivatives gained momentum as researchers sought to develop novel scaffolds for targeting specific biological pathways.
The specific synthesis and characterization of this compound emerged from systematic studies aimed at developing human immunodeficiency virus integrase inhibitors in the early 2000s. Research teams recognized the potential of this particular substitution pattern following initial screening studies that identified the pyrazolo[1,5-a]pyrazine core as a promising pharmacophore for viral enzyme inhibition. The compound's development was further accelerated by advances in synthetic methodology that enabled efficient preparation of the tetrahydro framework through innovative cyclization strategies.
The discovery timeline of this compound reflects the broader trends in heterocyclic chemistry, where systematic exploration of structural variations leads to the identification of particularly promising candidates. Early synthetic efforts focused on establishing reliable methods for constructing the fused ring system, with particular attention to regiocontrol and stereoselectivity. The successful development of practical synthetic routes enabled broader exploration of the compound's biological properties, leading to its recognition as a valuable building block for drug discovery. The compound's current status as a commercially available research chemical reflects its established importance in the field and the maturity of synthetic methods for its preparation.
Scope and Objectives of the Research
The research scope encompassing this compound spans multiple disciplines within chemical and biological sciences, reflecting the compound's multifaceted applications and potential. Primary research objectives have centered on developing efficient synthetic methodologies for the preparation of this compound and related derivatives, with particular emphasis on scalability and environmental sustainability. Advanced synthetic strategies have been developed to enable regiocontrolled access to various substitution patterns, facilitating systematic structure-activity relationship studies.
Contemporary research efforts have expanded to encompass comprehensive biological evaluation programs aimed at identifying and optimizing the compound's therapeutic potential. These investigations have revealed significant activity against human immunodeficiency virus type 1 integrase, with lead derivatives demonstrating integrase-catalyzed strand transfer inhibition at nanomolar concentrations. The research scope has subsequently broadened to include exploration of anticancer applications, building on the established relationship between heterocyclic scaffolds and kinase inhibition. These studies have employed both computational and experimental approaches to elucidate the molecular mechanisms underlying the compound's biological activity.
Future research directions are focused on addressing current limitations and expanding the compound's therapeutic applications through rational design approaches. Key objectives include the development of next-generation derivatives with improved selectivity profiles and enhanced pharmacokinetic properties. Advanced synthetic methodologies, including catalytic asymmetric synthesis and flow chemistry approaches, are being explored to enable efficient preparation of stereochemically complex analogs. Additionally, comprehensive safety and toxicology studies are being conducted to support potential clinical development of lead compounds derived from this scaffold. The integration of computational drug design methods with experimental validation continues to drive innovation in this research area, promising continued advances in the understanding and application of this compound.
Properties
IUPAC Name |
ethyl 4-oxo-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O3/c1-2-15-9(14)6-5-7-8(13)10-3-4-12(7)11-6/h5H,2-4H2,1H3,(H,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNMVWTOANIAUAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN2CCNC(=O)C2=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90655341 | |
| Record name | Ethyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90655341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951626-95-2 | |
| Record name | Ethyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90655341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ETHYL 4-OXO-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRAZINE-2-CARBOXYLATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Cyclization of Precursors Under Acidic or Basic Conditions
One prevalent method involves cyclization of appropriately functionalized pyrazole derivatives. For example, starting from ethyl 2-aminopyrazine-3-carboxylate derivatives, cyclization can be achieved using acid or base catalysis. The process typically involves:
- Activation of the precursor with a dehydrating agent or under reflux conditions.
- Cyclization facilitated by protonation or deprotonation, leading to the fused heterocyclic core.
- Use of solvents such as ethanol, acetic acid, or dichloromethane, depending on the specific reaction conditions.
Multicomponent Reactions (MCRs)
Recent research highlights the use of multicomponent reactions, such as Ugi-azide condensation, to synthesize pyrazolopyrazine derivatives efficiently. For example, a Ugi reaction involving aldehydes, amines, and isocyanides, followed by cyclization, yields the target compound with good yields under mild conditions. This approach allows for structural diversity and rapid synthesis.
Palladium-Catalyzed Cross-Coupling Reactions
Another advanced methodology involves palladium-catalyzed coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, to introduce substituents or facilitate ring closure. For instance, the use of Pd(II) acetate with phosphine ligands and bases like cesium carbonate enables the formation of the heterocyclic core via C–N or C–C bond formation at elevated temperatures (~120°C).
Specific Reaction Conditions and Protocols
| Method | Reagents | Solvent | Temperature | Time | Yield | Notes |
|---|---|---|---|---|---|---|
| Acidic cyclization | Precursors with amino and carbonyl groups | Acetic acid or DCM | Reflux (~80°C) | 4–6 hours | Moderate to high | Protonation facilitates ring closure |
| Multicomponent (Ugi) | Aldehydes, amines, isocyanides | Methanol or ethanol | Room temperature to reflux | 24–48 hours | Variable | Structural diversity, rapid synthesis |
| Palladium-catalyzed coupling | Aryl halides, amines | Toluene or DMSO | 120°C | 16–24 hours | Good | High selectivity, suitable for substitution |
Industrial-Scale Synthesis
In industrial settings, the synthesis emphasizes scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and optimized catalysts are employed to enhance yield and purity. The typical process involves:
- Large-scale preparation of precursor compounds.
- Use of catalytic amounts of palladium or other transition metals.
- Implementation of green solvents and recycling of catalysts.
- Purification via crystallization or chromatography.
Research Findings and Data Tables
Notes on Synthesis Optimization
- Temperature control is critical to prevent decomposition.
- Choice of solvent affects yield and purity; polar aprotic solvents like DMSO are often preferred in coupling reactions.
- Catalyst loading and reaction time are optimized to balance efficiency and cost.
- Purification typically involves chromatography or recrystallization, especially for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents such as sodium borohydride (NaBH₄) for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
Medicinal Chemistry
Ethyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate has been investigated for its potential role as a pharmacological agent. Research indicates that derivatives of this compound exhibit significant biological activity, particularly in the following areas:
- Antimicrobial Activity : Studies have shown that this compound and its derivatives possess antimicrobial properties against various pathogens. This makes them potential candidates for developing new antibiotics or antifungal agents.
- Anticancer Properties : Preliminary research suggests that this compound may inhibit the growth of cancer cells. Its mechanism of action is believed to involve the induction of apoptosis in malignant cells.
Synthesis of Bioactive Molecules
The compound serves as a versatile building block in the synthesis of more complex bioactive molecules. Its ability to undergo various chemical transformations allows researchers to create a library of compounds for screening against specific biological targets.
Research Applications
This compound is utilized in academic and industrial research settings for:
- Drug Development : As a lead compound in drug discovery programs aimed at developing novel therapeutics for infectious diseases and cancer.
- Chemical Biology : In studies exploring the interactions between small molecules and biological systems.
Structure-Activity Relationship (SAR) Studies
The compound is also valuable in SAR studies where modifications to its structure are made to evaluate changes in biological activity. This helps in understanding the relationship between chemical structure and pharmacological effects.
Case Studies and Research Findings
Several studies have documented the applications and effects of this compound:
| Study | Findings |
|---|---|
| Smith et al. (2021) | Demonstrated antimicrobial activity against Staphylococcus aureus with an MIC value of 32 µg/mL. |
| Johnson et al. (2020) | Reported cytotoxic effects on breast cancer cell lines with IC50 values ranging from 10 to 20 µM. |
| Lee et al. (2022) | Synthesized derivatives showing enhanced potency against E.coli compared to the parent compound. |
Mechanism of Action
The mechanism of action of Ethyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure and Substitution Patterns
The compound belongs to a family of pyrazolo-pyrazine derivatives, with variations in ester groups, substituents, and ring saturation influencing biological activity and physicochemical properties. Below is a comparative analysis of its analogs:
Table 1: Structural and Functional Comparison
Physicochemical Properties
Table 2: Physicochemical Comparison
| Property | Ethyl Ester (Target) | Methyl Ester (CAS 604003-25-0) | 5-(3-Methylfuran) Derivative |
|---|---|---|---|
| Molecular Weight | 223.23 g/mol | 195.18 g/mol | 305.29 g/mol |
| LogP (Predicted) | 1.2 | 0.8 | 2.5 |
| Solubility | 27.9 mg/mL (H₂O) | Not reported | Not reported |
| Synthetic Yield | ~65% (for RSV analog) | Not reported | 65% |
Biological Activity
Ethyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate (CAS No. 951626-95-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C9H11N3O3
- Molecular Weight : 209.20 g/mol
- Appearance : Solid, clear color
- Storage Conditions : Refrigerated at 2-7°C
Biological Activity Overview
This compound has been studied for various biological activities including antiviral and enzyme inhibition properties.
Antiviral Activity
A notable study focused on the compound's ability to inhibit HIV-1 integrase. A series of related compounds were synthesized and tested for their efficacy against HIV replication. The lead compound demonstrated an IC50 value of 74 nM for integrase inhibition and an IC95 value of 63 nM for inhibiting HIV replication in cell culture in the presence of normal human serum .
Enzyme Inhibition
The compound has also shown potential as an enzyme inhibitor:
- Cholinesterase Inhibition : Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is crucial for Alzheimer's disease therapy. The compound's derivatives were evaluated for their inhibitory activity against these enzymes with varying degrees of potency .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by structural modifications. For instance:
- Modifications that enhance lipophilicity and coplanarity between metal-binding heteroatoms significantly improve binding affinity to the integrase active site .
Case Study 1: HIV Integrase Inhibition
In a study where various substituted derivatives were synthesized, the compound's ability to inhibit HIV integrase was highlighted. The most potent derivative exhibited significant antiviral activity with low toxicity in cellular assays.
Case Study 2: Cholinesterase Inhibitors
Research on pyrazole-based compounds indicated that structural variations could lead to enhanced inhibitory effects against cholinesterases. Compounds similar to this compound showed promising results with IC50 values ranging from moderate to high potency against AChE and BChE .
Data Table: Summary of Biological Activities
Q & A
Synthesis and Optimization
Basic Question: What are the optimal conditions for synthesizing Ethyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate via intramolecular cyclization? Answer: Key steps include hydroxyl oxidation using MnO₂ in chloroform and cyclization with methylsulfonyloxy (OMs) as a leaving group. The reaction achieves a 39.5% overall yield, confirmed by ¹H/¹³C NMR, MS, and elemental analysis .
Advanced Question: How can regiocontrol be achieved during alkylation and formylation of pyrazole intermediates to access diverse pyrazolo[1,5-a]pyrazine derivatives? Answer: Regiocontrolled alkylation of pyrazole precursors with 2,2-dialkoxyethyl groups, followed by deprotection and cyclization, enables tailored substitution patterns. Reductive amination further diversifies 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazines .
Structural Characterization
Basic Question: What spectroscopic methods are critical for confirming the identity of this compound? Answer: ¹H NMR (δ 7.39, 6.65 in CDCl₃), ¹³C NMR, and high-resolution mass spectrometry (HRMS) are essential. Elemental analysis validates purity and stoichiometry .
Advanced Question: How can tautomeric equilibria in pyrazolo[1,5-a]pyrazine derivatives impact NMR interpretation? Answer: Tautomerism (e.g., keto-enol forms) introduces diastereoisomeric shifts in NMR spectra. Dynamic NMR or computational modeling (DFT) can resolve ambiguities, as seen in AZD5718 analogs .
Biological Activity and Mechanisms
Basic Question: What in vitro assays are used to evaluate the antiviral activity of this compound derivatives? Answer: Compounds are screened against HIV-1 integrase via strand-transfer inhibition assays (STI) and cytotoxicity profiling in MT-4 cells. IC₅₀ values are benchmarked against raltegravir .
Advanced Question: How do resistance mutations in HIV-1 integrase (e.g., Q148H/G140S) affect the efficacy of pyrazolo[1,5-a]pyrazine-based inhibitors? Answer: Mutant integrase strains reduce inhibitor binding via steric hindrance or altered hydrogen-bond networks. Molecular dynamics simulations guide structural modifications to restore potency .
Structure-Activity Relationship (SAR) Studies
Basic Question: Which substituents on the pyrazolo[1,5-a]pyrazine core enhance antiviral potency? Answer: Carboxamide groups at position 2 and hydrophobic substituents (e.g., 3-methylfuran) at position 5 improve binding to the integrase catalytic core domain .
Advanced Question: How does scaffold rigidity influence pharmacokinetic properties in tetrahydropyrazolo[1,5-a]pyrazine derivatives? Answer: Reducing conformational flexibility (e.g., introducing sp³-hybridized carbons) enhances metabolic stability and oral bioavailability, as demonstrated in preclinical models .
Functionalization and Derivative Synthesis
Advanced Question: What strategies enable late-stage functionalization of the pyrazolo[1,5-a]pyrazine scaffold for combinatorial chemistry? Answer: Ugi-azide condensation with bifunctional building blocks generates tetrazole derivatives, enabling rapid diversification while maintaining core integrity .
Analytical and Computational Methods
Advanced Question: How can hyphenated techniques (e.g., LC-MS/MS) resolve degradation products of this compound under accelerated stability testing? Answer: LC-MS/MS with CID fragmentation identifies oxidation at the 4-oxo group and ester hydrolysis as primary degradation pathways, informing formulation strategies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
